molecular formula C6H11ClN2O B1418752 N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride CAS No. 1000896-85-4

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride

Cat. No.: B1418752
CAS No.: 1000896-85-4
M. Wt: 162.62 g/mol
InChI Key: LPAAQOUQIBYDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10N2O·ClH. It is a solid substance with a molecular weight of 162.62 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride typically involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted isoxazoles .

Scientific Research Applications

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine
  • 3-Methyl-5-isoxazolylmethanamine
  • N-Methyl-1-(3-methyl-5-isoxazolyl)amine

Uniqueness

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride stands out due to its specific chemical structure, which imparts unique reactivity and interaction profiles compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique isoxazole ring, which is known for its diverse biological activities. Isoxazoles are often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methyl group at the 3-position of the isoxazole ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing isoxazole structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus15.62 µg/mL31.25 µg/mL
Staphylococcus epidermidis3.91 µg/mL15.62 µg/mL
Escherichia coli62.5–500 µg/mL125 to >2000 µg/mL

These results indicate that this compound shows potent activity against certain strains of Staphylococcus spp., particularly methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in clinical settings due to antibiotic resistance .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have also been investigated. Cytotoxicity assays conducted on various cancer cell lines reveal that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

Cell LineHalf-Maximal Cytotoxic Concentration (CC50)
A549 (lung adenocarcinoma)58.4 µM
MCF7 (breast adenocarcinoma)124.65–171.81 µM
NHDF (normal human dermal fibroblasts)>200 µM

The data suggest that this compound has a favorable therapeutic index, as it shows significantly lower toxicity towards normal cells compared to cancerous cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • HDAC Inhibition : Compounds with isoxazole moieties have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis and cell cycle arrest in cancer cells .
  • Pro-Apoptotic Activity : The compound has demonstrated pro-apoptotic effects in various cancer cell lines, indicated by increased levels of caspase-3 and alterations in BCL-2 levels, suggesting it may induce apoptosis through intrinsic pathways .

Properties

IUPAC Name

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAAQOUQIBYDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.